1-(Isopropylsulfonyl)piperazine

Description

BenchChem offers high-quality 1-(Isopropylsulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Isopropylsulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

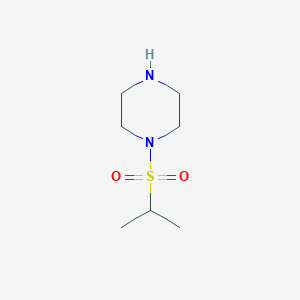

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXAFSYDJOFYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626489 | |

| Record name | 1-(Propane-2-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534615-34-4 | |

| Record name | 1-(Propane-2-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 1-(Isopropylsulfonyl)piperazine

An In-Depth Technical Guide to 1-(Isopropylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Isopropylsulfonyl)piperazine is a heterocyclic organic compound featuring a piperazine ring functionalized with an isopropylsulfonyl group. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block and a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including enhanced solubility and tunable basicity imparted by the combination of the piperazine and sulfonyl moieties, make it an invaluable synthon for developing novel therapeutics.[1][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and its significant role in the design and development of drugs targeting a wide array of diseases, from cancer to central nervous system (CNS) disorders.[3][4]

Introduction: The Significance of a Versatile Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of drug discovery, present in numerous FDA-approved medications.[1][5][6][7] The introduction of a sulfonyl group, as in 1-(Isopropylsulfonyl)piperazine, further refines the properties of this scaffold. The isopropylsulfonyl group is an electron-withdrawing group that modulates the basicity of the adjacent nitrogen atom, while also enhancing solubility and metabolic stability.[3] This combination creates a versatile platform for synthesizing compound libraries with diverse pharmacological activities. The secondary amine on the piperazine ring provides a reactive handle for further chemical modification, allowing for the strategic introduction of various pharmacophores to optimize drug-target interactions and pharmacokinetic profiles.[1][2]

Physicochemical Properties and Characterization

Understanding the fundamental properties of 1-(Isopropylsulfonyl)piperazine is critical for its effective use in synthesis and drug design. The interplay between the basic piperazine ring and the polar sulfonyl group governs its behavior in chemical and biological systems.

Key Physicochemical Data

| Property | Value / Description | Source(s) |

| CAS Number | 534615-34-4 | [3] |

| Molecular Formula | C₇H₁₆N₂O₂S | [3] |

| Molecular Weight | 192.28 g/mol | [3] |

| IUPAC Name | 1-propan-2-ylsulfonylpiperazine | [3] |

| Appearance | Light yellow to yellow solid | |

| pKa | 6.5 - 8.5 (Estimated for the secondary amine) | [3] |

| Solubility | Excellent in polar organic solvents (Methanol, DMSO); Limited in non-polar solvents (Hexane).[3] | [3] |

| pH-Dependent Solubility | Exhibits enhanced aqueous solubility under acidic conditions (pH < 6) due to protonation of the secondary nitrogen.[3] | [3] |

Structural and Conformational Analysis

The molecular architecture of 1-(Isopropylsulfonyl)piperazine consists of a six-membered piperazine ring, which predominantly adopts a stable chair conformation to minimize steric strain.[3] The isopropylsulfonyl group is attached to one of the nitrogen atoms, creating a tertiary sulfonamide, while the other nitrogen remains a secondary amine.[3] This secondary amine is the primary site of basicity and the key point for subsequent synthetic elaboration.[3]

Analytical Characterization Protocols

The identity, purity, and stability of 1-(Isopropylsulfonyl)piperazine are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure by identifying the characteristic signals for the isopropyl protons and the piperazine ring protons. Purity is often quantified via NMR, with standards typically requiring ≥95.0%.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound, verifying its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing purity. As the piperazine core lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be employed to enhance UV detection for quantitative analysis.[8]

Synthesis and Manufacturing

The most common and direct method for synthesizing 1-(Isopropylsulfonyl)piperazine is through the nucleophilic substitution reaction between piperazine and isopropylsulfonyl chloride.

General Synthesis Pathway

The reaction involves the sulfonylation of one of the nitrogen atoms of piperazine. An excess of piperazine can be used to act as both the reactant and the base to neutralize the hydrochloric acid byproduct. Alternatively, an external base such as triethylamine or potassium carbonate is often added to improve yield and simplify purification.[3][9][10]

Caption: General reaction scheme for the synthesis of 1-(Isopropylsulfonyl)piperazine.

Detailed Experimental Protocol: Direct Sulfonation

This protocol describes a robust method for lab-scale synthesis.

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add piperazine (2.0 equivalents) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the suspension.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Dissolve isopropylsulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring piperazine mixture over 30-60 minutes.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water to remove any remaining piperazine hydrochloride and excess piperazine.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield 1-(Isopropylsulfonyl)piperazine as a solid.[10]

Role in Medicinal Chemistry and Drug Development

The sulfonylpiperazine moiety is a privileged structure that imparts favorable properties to drug candidates, influencing their pharmacodynamic and pharmacokinetic profiles.

Pharmacokinetic Optimization

-

Solubility and Bioavailability: The inherent polarity of the piperazine ring and the sulfonyl group often increases the aqueous solubility of a parent molecule, which is a critical factor for achieving good oral bioavailability.[1][3]

-

Metabolic Stability: The sulfonamide bond is generally resistant to metabolic cleavage, enhancing the in vivo stability and half-life of drugs containing this moiety.

-

P-glycoprotein (P-gp) Inhibition: Certain piperazine derivatives have been shown to be inhibitors of the P-gp efflux pump.[11][12] This action can increase the bioavailability of co-administered drugs that are P-gp substrates, such as the anticancer agent paclitaxel.[11][12][13]

Pharmacodynamic Applications

The 1-(isopropylsulfonyl)piperazine scaffold serves as a versatile linker or core element in drugs targeting various biological systems.

Caption: Role of the piperazine scaffold as a linker in drug-target interactions.

-

Oncology: In cancer therapeutics, particularly kinase inhibitors, the piperazine ring often functions as a central scaffold connecting key pharmacophoric fragments that bind to different regions of the ATP-binding pocket of a target kinase.[1]

-

Infectious Diseases: Piperazine sulfonamides have been designed and synthesized as highly potent HIV-1 protease inhibitors.[14][15] Derivatives have also been investigated for broader antimicrobial activities against various bacterial and fungal strains.[3][16]

-

Central Nervous System (CNS) Disorders: The piperazine core is prevalent in drugs targeting CNS disorders.[4] Piperazine sulfonamides have been developed as BACE1 inhibitors for the potential treatment of Alzheimer's disease.[17]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(Isopropylsulfonyl)piperazine is not widely available, safety precautions can be inferred from data on the parent compound, piperazine, and structurally related chemicals.

-

General Hazards: Piperazine is classified as a corrosive material that can cause severe skin burns and eye damage.[18] It may also cause allergic skin or respiratory reactions.[18][19] Related compounds are often flammable.[18][20]

-

Handling: Use this compound only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3][22]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention.[22]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[21][22]

-

Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21][22]

-

Conclusion and Future Perspectives

1-(Isopropylsulfonyl)piperazine is a quintessential example of a "privileged" molecular scaffold that continues to empower drug discovery efforts. Its robust synthesis, versatile reactivity, and ability to confer favorable physicochemical and pharmacokinetic properties make it a valuable asset for medicinal chemists. Future research will likely focus on incorporating this scaffold into novel chemical entities for underexplored biological targets. The development of more efficient, scalable, and greener synthetic routes will further enhance its utility. As our understanding of structure-activity and structure-property relationships deepens, the strategic application of 1-(Isopropylsulfonyl)piperazine and its derivatives will undoubtedly lead to the discovery of next-generation therapeutics.

References

-

McCauley, J. A., et al. (2017, November 13). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Cumming, J. N., et al. (2010, May 1). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

McCauley, J. A., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. National Institutes of Health. Available at: [Link]

-

Saeed, A., et al. (2017, March 23). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78013, 1-Isopropylpiperazine. Available at: [Link]

-

Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET: Piperazine, anhydrous. Available at: [Link]

-

Londers, J. S., et al. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Kamal, A., et al. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. PubMed. Available at: [Link]

-

Choi, Y. H., et al. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]

-

PrepChem.com. Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. Available at: [Link]

-

Choi, Y. H., et al. (2019, January 1). Effects of piperazine derivative on paclitaxel pharmacokinetics. Ewha Womans University. Available at: [Link]

-

Analytical Methods. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available at: [Link]

-

Wikipedia. Piperazine. Available at: [Link]

-

ChemEurope.com. Piperazine. Available at: [Link]

-

de la Torre-Roche, R., & Garcia-Sosa, A. T. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Future Medicinal Chemistry. Available at: [Link]

-

del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Available at: [Link]

-

Singh, U. P., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link]

-

Choi, Y. H., et al. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PubMed. Available at: [Link]

-

Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. PubMed. Available at: [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. Medium. Available at: [Link]

-

Londers, J. S., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. Available at: [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

- Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

PharmaCompass.com. 1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE. Available at: [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024, December 27). ResearchGate. Available at: [Link]

-

Dinis-Oliveira, R. J. (2023). Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate. Available at: [Link]

-

De Paoli, G., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 1-(Isopropylsulfonyl)piperazine | 534615-34-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. mmbio.byu.edu [mmbio.byu.edu]

- 22. fishersci.com [fishersci.com]

1-(Isopropylsulfonyl)piperazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold and the Role of 1-(Isopropylsulfonyl)piperazine

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in a wide array of pharmaceuticals stems from its unique physicochemical properties, including its ability to enhance aqueous solubility and bioavailability, crucial for optimizing the pharmacokinetic profiles of drug candidates.[3][4][5] The stable chair conformation of the piperazine ring provides a rigid scaffold for orienting pharmacophoric groups, while its synthetic tractability allows for straightforward derivatization at both nitrogen positions.[3][6]

1-(Isopropylsulfonyl)piperazine emerges as a significant building block within this privileged class of compounds. The incorporation of the isopropylsulfonyl group at one of the nitrogen atoms modulates the electronic and steric properties of the piperazine core, offering a valuable intermediate for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of 1-(Isopropylsulfonyl)piperazine, covering its chemical structure, properties, synthesis, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Part 1: Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers

1-(Isopropylsulfonyl)piperazine is characterized by a piperazine ring substituted with an isopropylsulfonyl group on one of the nitrogen atoms.[1] This substitution results in a tertiary sulfonamide and a secondary amine within the heterocyclic ring.

Diagram 1: Chemical Structure of 1-(Isopropylsulfonyl)piperazine

A 2D representation of the 1-(Isopropylsulfonyl)piperazine molecule.

| Identifier | Value | Source |

| IUPAC Name | 1-(Isopropylsulfonyl)piperazine | [1] |

| CAS Number | 534615-34-4 | [1] |

| Molecular Formula | C₇H₁₆N₂O₂S | [1] |

| Molecular Weight | 192.28 g/mol | [1] |

| Canonical SMILES | CC(C)S(=O)(=O)N1CCNCC1 | [1] |

| InChI | InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | [1] |

| InChIKey | LCXAFSYDJOFYKE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of 1-(Isopropylsulfonyl)piperazine are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Hygroscopicity | Hygroscopic, readily absorbs moisture | [1] |

| Aqueous Solubility | Moderate, with estimates exceeding 1000 mg/L.[1] Solubility is pH-dependent, increasing in acidic conditions due to protonation of the secondary amine.[1] | [1] |

| Organic Solvent Solubility | Excellent solubility in polar organic solvents (methanol, ethanol, DMSO); good compatibility with moderately polar solvents (acetone, THF, ethyl acetate); limited solubility in non-polar solvents (hexane, diethyl ether).[1] | [1] |

| pKa | Estimated to be in the range of 6.5-8.5 for the secondary amine nitrogen.[1] This is influenced by the electron-withdrawing effect of the sulfonyl group. | [1] |

Part 2: Synthesis and Reactivity

Synthetic Routes

The most common and practical synthesis of 1-(Isopropylsulfonyl)piperazine involves the direct sulfonylation of piperazine with isopropylsulfonyl chloride. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

Diagram 2: Synthesis of 1-(Isopropylsulfonyl)piperazine

A simplified workflow for the synthesis of 1-(Isopropylsulfonyl)piperazine.

Experimental Protocol: Synthesis of 1-(Isopropylsulfonyl)piperazine

This protocol is adapted from established procedures for the N-sulfonylation of piperazines.

Materials:

-

Piperazine

-

Isopropylsulfonyl chloride (2-Propanesulfonyl chloride)[7]

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Water

-

Saturated aqueous brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (typically in excess to minimize disubstitution) in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine to the piperazine solution.

-

Addition of Sulfonyl Chloride: Add isopropylsulfonyl chloride dropwise to the cooled solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours or until reaction completion is confirmed by TLC or LC-MS.[8]

-

Work-up:

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.[8]

-

If necessary, purify the product by silica gel column chromatography.

-

Causality Behind Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine favors the formation of the monosubstituted product by increasing the statistical probability of the sulfonyl chloride reacting with an unsubstituted piperazine molecule.

-

Base: A base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

-

Aprotic Solvent: Dichloromethane is a common choice as it is a good solvent for the reactants and does not participate in the reaction.

-

Controlled Addition at Low Temperature: This helps to manage the exothermic nature of the reaction and minimize potential side reactions.

Reactivity Profile

The reactivity of 1-(Isopropylsulfonyl)piperazine is dictated by the presence of the secondary amine. This nitrogen is nucleophilic and can participate in a variety of chemical transformations.

-

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or via reductive amination.[6] This is a common strategy for introducing further diversity into molecules based on this scaffold.

-

N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acyl derivative.

-

Nucleophilic Substitution: While the sulfonyl group itself can be a target for nucleophilic substitution, this typically requires harsh conditions. The primary reactivity lies with the secondary amine.[1]

-

Condensation Reactions: The secondary amine can participate in condensation reactions with aldehydes and ketones to form more complex structures.[1]

Part 3: Spectroscopic Characterization

A thorough spectroscopic analysis is essential for confirming the structure and purity of 1-(Isopropylsulfonyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[9] For 1-(Isopropylsulfonyl)piperazine, the key expected signals in ¹H and ¹³C NMR are as follows:

Expected ¹H NMR Signals:

-

A doublet corresponding to the two methyl groups of the isopropyl moiety.

-

A multiplet (septet) for the single proton of the isopropyl group.

-

Two sets of multiplets corresponding to the methylene protons of the piperazine ring.

-

A broad singlet for the N-H proton of the secondary amine, which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

-

A signal for the methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

Signals for the carbon atoms of the piperazine ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[9] For 1-(Isopropylsulfonyl)piperazine, the expected molecular ion peak [M+H]⁺ would be at m/z 193.29.

Part 4: Applications in Research and Drug Discovery

The piperazine moiety is a "privileged scaffold" in drug discovery, and 1-(Isopropylsulfonyl)piperazine serves as a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1][3][5]

Potential Research Areas:

-

Medicinal Chemistry: The compound is a building block for synthesizing novel molecules targeting various diseases, including cancer and infectious diseases.[1] The piperazine core is found in numerous approved drugs, and modifications at the secondary amine of 1-(Isopropylsulfonyl)piperazine allow for the exploration of new chemical space.[2][4][10]

-

Agrochemicals: Derivatives of piperazine are being investigated for their potential as acaricides and insecticides.[1]

-

Material Science: The unique bonding properties conferred by the sulfonyl group and the piperazine ring may be exploited in the development of new materials.[1]

Part 5: Safety and Handling

Proper safety precautions are essential when handling 1-(Isopropylsulfonyl)piperazine and its precursors.

General Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.[11][12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Due to its hygroscopic nature, protect from moisture.[1][13]

Precursor Hazards:

-

Piperazine: Can cause severe skin burns and eye damage, and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[13][14]

-

Isopropylsulfonyl chloride: Is corrosive and causes severe skin burns and eye damage.[15][16] It is also sensitive to moisture.[15]

Conclusion

1-(Isopropylsulfonyl)piperazine is a valuable and versatile chemical intermediate with significant potential in drug discovery and other areas of chemical research. Its synthesis is straightforward, and its reactivity is well-defined, making it an attractive building block for the creation of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting.

References

- 1-(Isopropylsulfonyl)piperazine | 534615-34-4. (2023, August 15). Smolecule.

- 1-(PROPANE-2-SULFONYL)-PIPERAZINE synthesis. Chemicalbook.

- SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.

- SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.

- Piperazine. Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.

- 1-Isopropylpiperazine | C7H16N2 | CID 78013. PubChem.

- Piperazine, 1-(propylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)-. SpectraBase.

- piperazine, 1-(3-cyclopentyl-1-oxopropyl)-4-(propylsulfonyl)-. SpectraBase.

- 1-Isopropylpiperazine 97 4318-42-7. Sigma-Aldrich.

- 1-Isopropylpiperazine | 4318-42-7. (2025, September 25). ChemicalBook.

- Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. PrepChem.com.

- Piperazine. Wikipedia.

- 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY D

- 1-ISO PROPYL PIPERAZINE. CDH Fine Chemical.

- Piperazine (CAS 110-85-0). Chemical & Physical Properties by Cheméo.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- 2-Propanesulfonyl chloride 97 10147-37-2. Sigma-Aldrich.

- Spectroscopic Analysis of Piperazine Compounds: Applic

- CAS 10147-37-2: 2-Propanesulfonyl chloride. CymitQuimica.

- The Significance of Piperazine Deriv

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.

- 1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE. PharmaCompass.com.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161. PubChem.

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

- Piperazine synthesis. Organic Chemistry Portal.

- Synthesis of 1-(4-isopropylbenzyl)piperazine 9.

- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2025, August 10).

- Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15).

- 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408. PubChem.

Sources

- 1. Buy 1-(Isopropylsulfonyl)piperazine | 534615-34-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 异丙基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 1-(PROPANE-2-SULFONYL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 16. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Isopropylsulfonyl)piperazine (CAS 534615-34-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful research and development. It informs everything from initial screening and synthesis to formulation and in vivo studies. This guide is intended to provide a deep dive into the essential characteristics of 1-(Isopropylsulfonyl)piperazine, a molecule of interest in medicinal chemistry. We will move beyond a simple recitation of data points to explore the "why" behind its behavior, offering insights that I trust will be invaluable to your work.

Molecular Identity and Structure

1-(Isopropylsulfonyl)piperazine is a heterocyclic compound featuring a piperazine ring functionalized with an isopropylsulfonyl group.[1] This structural arrangement imparts a unique combination of properties that make it a valuable building block in the synthesis of novel therapeutic agents. The piperazine moiety, a common scaffold in numerous approved drugs, offers a flexible yet constrained framework, while the isopropylsulfonyl group can influence solubility, metabolic stability, and target engagement.[1]

The fundamental identifiers for this compound are as follows:

-

CAS Number: 534615-34-4

-

IUPAC Name: 1-(isopropylsulfonyl)piperazine

-

Molecular Formula: C₇H₁₆N₂O₂S

-

Molecular Weight: 192.28 g/mol [1]

-

Canonical SMILES: CC(C)S(=O)(=O)N1CCNCC1

The structure of 1-(Isopropylsulfonyl)piperazine is characterized by a six-membered piperazine ring in a stable chair conformation.[1] The isopropylsulfonyl group is attached to one of the nitrogen atoms, creating a sulfonamide linkage. The other nitrogen atom of the piperazine ring remains a secondary amine, providing a site for further chemical modification.

Physicochemical Properties: A Comprehensive Overview

A thorough grasp of a compound's physicochemical properties is critical for predicting its behavior in various experimental and physiological settings. The following table summarizes the known and estimated properties of 1-(Isopropylsulfonyl)piperazine.

| Property | Value/Description | Source(s) |

| Physical Appearance | White to off-white crystalline powder. | [1] |

| Melting Point | Estimated to be in the range of 80-120 °C (based on related compounds). | [1] |

| Boiling Point | Estimated to be >200 °C. | [1] |

| Solubility | Moderate water solubility, which increases in acidic conditions. | [1] |

| pKa | Estimated to be in the range of 6.5-8.5. | [1] |

| LogP | No experimentally determined value found. Predicted values may vary. | |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | [1] |

Expert Insights: The estimated pKa in the physiological range suggests that 1-(Isopropylsulfonyl)piperazine will exist as a mixture of ionized and non-ionized forms at physiological pH. This has important implications for its membrane permeability and potential for off-target interactions. The hygroscopic nature of the compound necessitates careful handling and storage under anhydrous conditions to ensure its stability and prevent degradation.

Synthesis and Chemical Reactivity

The synthesis of 1-(Isopropylsulfonyl)piperazine can be achieved through several established methods in organic chemistry. A common and direct approach is the sulfonylation of piperazine .

Workflow for Direct Sulfonylation:

Caption: A generalized workflow for the direct sulfonylation of piperazine.

Experimental Protocol: Direct Sulfonylation

-

Dissolution: Dissolve piperazine in a suitable aprotic solvent, such as dichloromethane, in a reaction vessel.

-

Addition of Base: Add a tertiary amine base, like triethylamine, to the solution to act as an acid scavenger.

-

Cooling: Cool the reaction mixture in an ice bath to control the exothermic reaction.

-

Addition of Sulfonyl Chloride: Slowly add isopropylsulfonyl chloride to the cooled solution with continuous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for a specified period, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Other synthetic strategies include one-pot syntheses and microwave-assisted methods, which can offer advantages in terms of reaction time and yield.[1]

Biological Activity and Potential Applications

While specific studies on the biological targets and mechanism of action of 1-(Isopropylsulfonyl)piperazine are limited, the broader class of piperazine derivatives is well-established in drug discovery.[2][3] The piperazine scaffold is present in a wide array of drugs with diverse therapeutic applications, including anticancer and anti-infective agents.[1]

Derivatives of 1-(Isopropylsulfonyl)piperazine have been investigated for their potential as:

-

Anticancer Agents: The piperazine moiety is a common feature in molecules designed to target various cancer-related pathways.

-

Antimicrobial Agents: The structural features of this compound make it a candidate for development into new antibacterial or antifungal drugs.[1]

-

Central Nervous System (CNS) Agents: Piperazine derivatives have a long history of use in the development of drugs targeting CNS disorders.

Hypothesized Mechanism of Action:

Based on the known pharmacology of related piperazine compounds, it is plausible that 1-(Isopropylsulfonyl)piperazine or its derivatives could interact with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The specific nature of these interactions would be determined by the overall three-dimensional structure of the molecule and the nature of any further substitutions on the piperazine ring.

Caption: A conceptual diagram illustrating the potential biological mechanism of action.

Analytical Methodologies

The accurate characterization and quantification of 1-(Isopropylsulfonyl)piperazine are essential for quality control and research purposes. Several analytical techniques are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of piperazine derivatives.[4][5] Due to the lack of a strong chromophore in the 1-(Isopropylsulfonyl)piperazine molecule, derivatization with a UV-active agent may be necessary for sensitive detection by UV-Vis spectroscopy.[6]

Experimental Protocol: HPLC-UV Analysis (General Approach)

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as methanol or acetonitrile.

-

Derivatization (if necessary): React the sample with a derivatizing agent (e.g., dansyl chloride or 4-chloro-7-nitrobenzofuran) to introduce a chromophore.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition and gradient will need to be optimized.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength appropriate for the derivatized compound.

-

-

Quantification: Use a calibration curve generated from standards of known concentrations to quantify the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of 1-(Isopropylsulfonyl)piperazine. Both ¹H and ¹³C NMR would provide characteristic signals for the protons and carbons in the molecule, allowing for unambiguous identification.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of 1-(Isopropylsulfonyl)piperazine and to study its fragmentation patterns, which can aid in structural confirmation.[10][11] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for both qualitative and quantitative analysis.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 1-(Isopropylsulfonyl)piperazine. It is important to consult the Safety Data Sheet (SDS) for detailed information.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[12][14] Given its hygroscopic nature, storage in a desiccator is recommended.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]

Conclusion

1-(Isopropylsulfonyl)piperazine is a compound with significant potential in the field of drug discovery and development. Its unique combination of a piperazine scaffold and an isopropylsulfonyl group provides a versatile platform for the synthesis of novel molecules with a wide range of potential biological activities. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, potential applications, and analytical methodologies. As research into this and related compounds continues, a deeper understanding of its biological mechanism of action will undoubtedly emerge, paving the way for the development of new and effective therapeutic agents.

References

- 1-(Isopropylsulfonyl)piperazine | 534615-34-4. (2023, August 15). Smolecule.

- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.

- SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.

- SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.

- Piperazine. Santa Cruz Biotechnology.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC - NIH.

- piperazine, 1-(3-cyclopentyl-1-oxopropyl)-4-(propylsulfonyl)- - Optional[1H NMR] - Spectrum. SpectraBase.

- Piperazine, 1-(propylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)- - Optional[13C NMR]. SpectraBase.

- Spectroscopic Analysis of Piperazine Compounds: Applic

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE.

- Piperazine | C4H10N2 | CID 4837. PubChem - NIH.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety

- Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.

- A Review on Analytical Methods for Piperazine Determin

- The Significance of Piperazine Deriv

- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2025, August 10).

- Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

Sources

- 1. Buy 1-(Isopropylsulfonyl)piperazine | 534615-34-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(Isopropylsulfonyl)piperazine

Introduction

1-(Isopropylsulfonyl)piperazine is a synthetic organic compound featuring a piperazine ring functionalized with an isopropylsulfonyl group. While direct, in-depth research into the specific mechanism of action of this particular molecule is not extensively documented in publicly available literature, its structural motifs—the piperazine core and the sulfonyl group—are well-characterized pharmacophores. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities.[1] Similarly, the sulfonamide and sulfonyl groups are integral to many therapeutic agents. This guide will, therefore, provide a comprehensive analysis of the putative mechanism of action of 1-(Isopropylsulfonyl)piperazine by dissecting its constituent parts and extrapolating from the known biological activities of structurally related compounds. We will explore the likely molecular targets and signaling pathways this compound may modulate, grounded in the established pharmacology of piperazine and sulfonyl-containing derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this and similar chemical entities.

Part 1: Physicochemical Properties and Structural Analysis

The structure of 1-(Isopropylsulfonyl)piperazine consists of a six-membered piperazine ring, which typically adopts a stable chair conformation.[2] One of the nitrogen atoms of the piperazine ring is substituted with an isopropylsulfonyl group. The presence of the two nitrogen atoms in the piperazine ring confers basic properties to the molecule. However, the strongly electron-withdrawing nature of the attached sulfonyl group is expected to significantly reduce the basicity of the substituted nitrogen atom. Consequently, the unsubstituted secondary amine in the piperazine ring is the primary site of protonation, with an estimated pKa in the range of 6.5-8.5.[2] The isopropylsulfonyl group also influences the compound's solubility and potential for hydrogen bonding.

Part 2: Potential Mechanisms of Action and Biological Targets

Based on the extensive body of research on piperazine derivatives, 1-(Isopropylsulfonyl)piperazine could potentially exert its biological effects through several mechanisms. These are explored below as distinct possibilities, reflecting the versatility of the piperazine scaffold.

GABA Receptor Modulation: The Anthelmintic Heritage

The parent compound, piperazine, is a well-established anthelmintic agent.[3] Its primary mechanism of action in invertebrates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at neuromuscular junctions.[4][5] Piperazine acts as a GABA receptor agonist, leading to an increased influx of chloride ions into the muscle cells of nematodes.[4] This hyperpolarizes the cell membrane, resulting in flaccid paralysis of the parasite, which is then expelled from the host's gastrointestinal tract.[4][5]

Given this precedent, a primary putative mechanism for 1-(Isopropylsulfonyl)piperazine could be the modulation of GABA receptors. While the selectivity of piperazine for invertebrate GABA receptors is a key aspect of its therapeutic use in treating parasitic infections, it is conceivable that derivatives could have activity at mammalian GABA receptors, which are important targets for anxiolytics, sedatives, and anticonvulsants.[6][7]

Caption: Putative GABAergic mechanism of 1-(Isopropylsulfonyl)piperazine.

Modulation of Central Nervous System (CNS) Receptors

The piperazine scaffold is a common feature in many CNS-active drugs.[8] Arylpiperazine derivatives, for instance, are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors.[6][9][10] Compounds like trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (mCPP) are known 5-HT receptor agonists.[6] Additionally, piperazine derivatives have been investigated as antagonists for histamine H3 and sigma-1 receptors, which are implicated in various neurological and psychiatric disorders.[11]

Therefore, 1-(Isopropylsulfonyl)piperazine could potentially modulate CNS activity by binding to one or more of these receptor systems. The specific nature of the isopropylsulfonyl substituent would play a crucial role in determining receptor affinity and selectivity.

Caption: Potential CNS receptor targets for 1-(Isopropylsulfonyl)piperazine.

Enzyme Inhibition: The Role of the Sulfonyl Group

The presence of the sulfonyl moiety introduces the possibility of 1-(Isopropylsulfonyl)piperazine acting as an enzyme inhibitor. Piperazine sulfonamides have been successfully designed as inhibitors for specific enzymes. For example, various derivatives have shown potent inhibitory activity against:

-

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): An enzyme involved in cortisol metabolism, making it a target for diabetes and metabolic syndrome.[12][13]

-

Beta-secretase 1 (BACE1): A key enzyme in the production of amyloid-β peptides, implicated in Alzheimer's disease.[14]

-

Histone Deacetylase 6 (HDAC6): A target for neurodegenerative diseases.[15]

These examples demonstrate that the piperazine scaffold can serve as a framework to position a sulfonamide group for optimal interaction with an enzyme's active site. It is plausible that 1-(Isopropylsulfonyl)piperazine could exhibit inhibitory activity against a yet-to-be-identified enzyme.

Anticancer Activity

A growing body of research highlights the anticancer potential of piperazine derivatives.[16][17][18][19] These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.[2] For instance, certain piperazine-based compounds have demonstrated efficacy against breast, colon, and central nervous system cancer cell lines.[19] The cytotoxic effects can be influenced by the specific substitutions on the piperazine ring.[16] Therefore, 1-(Isopropylsulfonyl)piperazine warrants investigation for its potential antiproliferative properties.

Part 3: Key Experimental Protocols for Mechanistic Elucidation

To investigate the putative mechanisms of action of 1-(Isopropylsulfonyl)piperazine, a series of in vitro assays would be required. The following protocols provide a framework for such an investigation.

In Vitro Cytotoxicity Screening

A primary step in characterizing a novel compound is to assess its effect on cell viability. A panel of cancer cell lines and a non-cancerous control cell line should be used.

Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay (Metabolic Activity) [1][16]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(Isopropylsulfonyl)piperazine for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Annexin V/PI Staining for Apoptosis [2]

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with 1-(Isopropylsulfonyl)piperazine at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

GABA Receptor Modulation Assay

To test the hypothesis that 1-(Isopropylsulfonyl)piperazine modulates GABA-A receptors, a functional assay using cells expressing these receptors is necessary.

Protocol 3: YFP-Based Assay for GABA-A Channel Activation [20] This assay measures chloride ion flux through the GABA-A channel using a halide-sensitive Yellow Fluorescent Protein (YFP).

-

Cell Line: Use a stable cell line (e.g., CHO-K1 or HEK293) co-expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensing YFP.

-

Assay Preparation: Plate the cells in a 96- or 384-well plate.

-

Compound Addition: Add 1-(Isopropylsulfonyl)piperazine at various concentrations to the wells.

-

GABA Agonist Addition: Add a sub-maximal concentration of GABA to activate the receptors.

-

Fluorescence Measurement: Measure the quenching of the YFP fluorescence in real-time using a plate reader. An influx of iodide (used as a proxy for chloride) quenches the YFP signal.

-

Data Analysis: Potentiation of the GABA response by the test compound will result in a greater quenching of fluorescence. Calculate EC50 values for the modulatory effect.

Anthelmintic Activity Screening

To investigate the potential anthelmintic properties, an in vitro motility assay using a model organism like Caenorhabditis elegans or a parasitic nematode is appropriate.[3][21]

Protocol 4: Real-Time Motility Assay [21]

-

Organism Preparation: Culture and synchronize the nematode population (e.g., L3 larvae of Haemonchus contortus).

-

Assay Setup: Add a defined number of worms to each well of a 96-well plate containing culture medium.

-

Baseline Motility: Monitor the baseline motility of the worms using a real-time cell monitoring system (e.g., xCELLigence) or an automated imaging platform.[21][22]

-

Compound Addition: Add 1-(Isopropylsulfonyl)piperazine at various concentrations. Include a positive control (e.g., piperazine or ivermectin) and a vehicle control.

-

Real-Time Monitoring: Continue to monitor the motility of the worms for 24-72 hours.

-

Data Analysis: A decrease in motility indicates a paralytic effect. Calculate the concentration required to inhibit motility by 50% (IC50) at different time points.

Part 4: Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be summarized in tables for clear comparison.

Table 1: Putative Cytotoxicity Profile of 1-(Isopropylsulfonyl)piperazine

| Cell Line | Type | IC50 (µM) [Predicted] |

|---|---|---|

| MCF-7 | Breast Cancer | To be determined |

| HCT-116 | Colon Cancer | To be determined |

| PC-3 | Prostate Cancer | To be determined |

| HEK293 | Normal Kidney | To be determined |

A high IC50 value in the normal cell line compared to cancer cell lines would indicate selective cytotoxicity.

Table 2: Putative GABA-A Receptor Modulation Profile

| GABA-A Subtype | Modulatory Effect | EC50 (µM) [Predicted] |

|---|---|---|

| α1β2γ2 | To be determined | To be determined |

| α2β3γ2 | To be determined | To be determined |

This table would reveal the potency and subtype selectivity of the compound as a GABA-A receptor modulator.

Conclusion

While the specific mechanism of action of 1-(Isopropylsulfonyl)piperazine remains to be empirically determined, its chemical structure provides a strong basis for forming testable hypotheses. The piperazine core suggests potential activity at CNS receptors or as an anthelmintic via GABA receptor modulation. The isopropylsulfonyl group points towards possible roles in enzyme inhibition, a mechanism observed in other piperazine sulfonamide compounds. A systematic investigation using the experimental protocols outlined in this guide would be essential to elucidate the precise biological activity and therapeutic potential of this compound. The versatility of the piperazine scaffold suggests that 1-(Isopropylsulfonyl)piperazine could be a valuable lead compound for drug discovery efforts in oncology, neuropharmacology, or infectious diseases.

References

A consolidated list of all cited sources with titles, sources, and verifiable URLs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. sphinxsai.com [sphinxsai.com]

- 19. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 21. A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. BJOC - Anthelmintic drug discovery: target identification, screening methods and the role of open science [beilstein-journals.org]

The Role of the Piperazine Scaffold in Drug Discovery: A Technical Guide for Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of approved drugs underscores its status as a "privileged scaffold."[1][2] This guide provides an in-depth technical exploration of the piperazine moiety's role in drug discovery. We will delve into its fundamental physicochemical properties, versatile synthetic utility, and profound impact on pharmacokinetics and pharmacodynamics across a spectrum of therapeutic areas. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to leverage this remarkable scaffold in the creation of novel therapeutics.

The Piperazine Scaffold: A Convergence of Favorable Properties

The enduring success of the piperazine scaffold in drug design is not coincidental; it stems from a unique combination of physicochemical and structural attributes that medicinal chemists can strategically exploit.

Physicochemical Advantages

The two nitrogen atoms within the piperazine ring are the key to its utility, imparting a set of desirable properties:

-

Modulable Basicity and Solubility: Piperazine is a diprotic base, capable of accepting two protons.[3] This characteristic is fundamental to its ability to form salts, which can significantly enhance aqueous solubility and improve the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).[3][4] The pKa values of the two nitrogens (pKa1 ≈ 5.35, pKa2 ≈ 9.73) allow for fine-tuning of ionization at physiological pH, a critical factor for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5]

-

Hydrogen Bonding Capability: The nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[6][7] This ability to form multiple hydrogen bonds often contributes to enhanced target affinity and specificity.[8]

-

Structural Rigidity and Conformational Control: The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable three-dimensional framework.[9] This structural pre-organization can reduce the entropic penalty of binding to a target, leading to higher affinity. Furthermore, the conformational flexibility can be constrained by incorporating the ring into more complex polycyclic structures.[1]

Synthetic Tractability

The chemical reactivity of the piperazine core makes it an exceptionally versatile building block in drug synthesis. The two nitrogen atoms are readily amenable to a wide range of chemical modifications, allowing for the facile introduction of diverse substituents.[10] This "plug-and-play" nature enables the rapid generation of large compound libraries for structure-activity relationship (SAR) studies.[11]

Table 1: Key Physicochemical Properties of Piperazine

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C4H10N2 | Low molecular weight foundation for building larger molecules. |

| pKa1 | ~5.35[3] | Influences ionization and solubility in acidic environments (e.g., stomach). |

| pKa2 | ~9.73[3] | Influences ionization and solubility at physiological pH (e.g., blood). |

| Solubility in Water | Freely soluble[5] | Provides a good starting point for aqueous solubility of drug candidates. |

| Conformation | Chair | Provides a rigid and predictable 3D structure for molecular design. |

Core Synthetic Methodologies: Building with Piperazine

The synthesis of piperazine-containing molecules generally follows two main strategies: the functionalization of a pre-existing piperazine core or the de novo construction of the piperazine ring.

N-Functionalization of the Piperazine Core

This is the most common approach, leveraging the reactivity of the nitrogen atoms.

2.1.1. Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This powerful reaction is widely used to form a carbon-nitrogen bond between the piperazine nitrogen and an aryl group.[10]

Objective: To synthesize an N-arylpiperazine derivative.

Materials:

-

Piperazine

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To an oven-dried reaction flask, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and the strong base (1.5 equivalents).

-

Seal the flask and purge with an inert gas (e.g., argon) for 5-10 minutes.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification (e.g., column chromatography).

2.1.2. Experimental Protocol: Reductive Amination for N-Alkylation

This versatile one-pot method is used to introduce alkyl groups onto a piperazine nitrogen.[10]

Objective: To synthesize an N-alkylpiperazine derivative.

Materials:

-

N-substituted piperazine (e.g., 1-phenylpiperazine)

-

Aldehyde or ketone (e.g., benzaldehyde)

-

Reducing agent (e.g., Sodium triacetoxyborohydride)

-

Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve the N-substituted piperazine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the solvent.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

-

Add the reducing agent portion-wise to the mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and purify as needed.

Recent Advances: C-H Functionalization

While N-functionalization is dominant, recent years have seen significant progress in the direct C-H functionalization of the piperazine ring's carbon atoms.[12][13] These methods, often employing photoredox catalysis, open up new avenues for creating novel and more complex piperazine derivatives that were previously difficult to access.[12] This allows for greater structural diversity and the exploration of new chemical space.[13]

The Piperazine Scaffold in Action: Therapeutic Applications

The versatility of the piperazine scaffold is evident in the wide array of therapeutic areas where it has been successfully applied.[14][15]

Central Nervous System (CNS) Disorders

Piperazine is a prominent feature in many drugs targeting the CNS.[9][16] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors is key to its success in this area.[17]

-

Antipsychotics: Atypical antipsychotics like Aripiprazole and Ziprasidone incorporate a piperazine moiety to modulate dopamine and serotonin receptor activity.[9][11]

-

Antidepressants: Drugs such as Trazodone and Vortioxetine feature a piperazine ring, which is integral to their mechanism of action as serotonin reuptake inhibitors and receptor modulators.[16][18]

Caption: A typical SAR workflow for piperazine-based compounds.

Future Perspectives and Conclusion

The piperazine scaffold has been and continues to be an indispensable tool in drug discovery. I[2][14]ts remarkable combination of favorable physicochemical properties, synthetic versatility, and proven success in a multitude of therapeutic agents ensures its continued prominence.

[1][6]Future research will likely focus on several key areas:

-

Novel Scaffolds: Expanding beyond simple N,N'-disubstitution by leveraging advanced C-H functionalization techniques to create more complex, three-dimensional structures. *[12] Targeted Drug Delivery: Utilizing piperazine as a linker to conjugate cytotoxic agents to targeting moieties, creating more effective and less toxic therapies, particularly in oncology.

-

Polypharmacology: Intentionally designing piperazine-containing molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

References

- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.

- The medicinal chemistry of piperazines: A review. (2024). Chem Biol Drug Des.

- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022).

- Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.

- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024).

- Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chem Biol Drug Des.

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry.

- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design, 26(35), 4373-4385.

- Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.

- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024). Source not available.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Source not available.

- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.

- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.

- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). BenchChem.

- Piperazine. (n.d.). Wikipedia.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).

- Durand, C., & Szostak, M. (2021).

- Walayat, et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. (2025). BenchChem.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Durand, C., & Szostak, M. (2025).

- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (n.d.). MDPI.

- Harrington, F. P., Knott, S. J., O'Hanlon, P. J., & Southgate, R. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (n.d.).

- Schmidtke, M., et al. (1996). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. PubMed.

- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Source not available.

- The Science Behind CNS Drugs: The Role of Piperazine Deriv

- Piperazine derivatives of natural compounds with anticancer activity. (2019).

- Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.).

- Request PDF: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.).

- Piperazine bioisosteres. (2011). Cambridge MedChem Consulting.

- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2025). Source not available.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.

- Kumar, V., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. PubMed.

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PMC - NIH.

- Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evalu

- Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. (2025).

- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). PMC.

- Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (n.d.). PubMed.

- The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets. (2025). BenchChem.

- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC - NIH.

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PMC - PubMed Central.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025). Source not available.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).

- Piperazine: A Biologically Active Scaffold. (2019). Semantic Scholar.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 1-(Isopropylsulfonyl)piperazine in Organic Solvents

Foreword: Navigating the Solubility Landscape in Drug Development